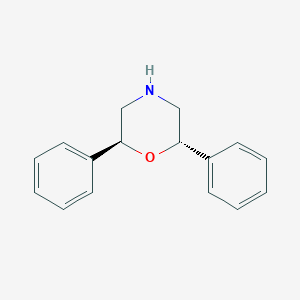

(2S,6S)-2,6-Diphenylmorpholine

Description

(2S,6S)-2,6-Diphenylmorpholine (CAS No. 1186384-50-8) is a chiral morpholine derivative characterized by two phenyl groups at the 2 and 6 positions of the morpholine ring. Its stereochemical configuration (2S,6S) is critical for its interactions in biological systems and synthetic applications. This compound serves as a versatile building block in organic synthesis and pharmaceutical research, enabling the development of novel molecules through its capacity to form diverse chemical bonds .

Properties

IUPAC Name |

(2S,6S)-2,6-diphenylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-7-13(8-4-1)15-11-17-12-16(18-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSCRARZYRBIJG-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@H](CN1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856283 | |

| Record name | (2S,6S)-2,6-Diphenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186384-50-8 | |

| Record name | (2S,6S)-2,6-Diphenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,6S)-2,6-Diphenylmorpholine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-phenylglycinol and benzaldehyde.

Formation of Intermediate: The initial step involves the condensation of (S)-phenylglycinol with benzaldehyde to form an imine intermediate.

Cyclization: The imine intermediate undergoes cyclization in the presence of an acid catalyst to form the morpholine ring.

Hydrogenation: The final step involves the hydrogenation of the cyclized product to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2S,6S)-2,6-Diphenylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2S,6S)-2,6-Diphenylmorpholine has diverse applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-Diphenylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Morpholine Derivatives

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Properties

- Lipophilicity and BBB Penetration: The phenyl groups in this compound enhance lipophilicity compared to methyl-substituted derivatives like (2S,6S)-2,6-Dimethylmorpholine. This property may facilitate passive diffusion across the BBB, a critical factor for CNS-targeting therapeutics. However, active transport mechanisms, as observed in (2S,6S)-HNK (a hydroxynorketamine metabolite with structural similarities), could further enhance brain accumulation . Contrast: The dodecyl-substituted analogue (Tridemorph) exhibits even higher lipophilicity but is utilized in agrochemicals due to its plant cell membrane permeability .

Stereochemical Influence :

The (2S,6S) configuration is essential for enantioselective interactions. For example, (2S,6S)-HNK demonstrates active transport into the CNS, unlike its (2R,6R) counterpart . Similarly, this compound’s stereochemistry likely dictates its binding affinity to biological targets, such as neurotransmitter receptors.- Synthetic Utility: Compared to 6,6'-Dimethyl-2,2'-Dipyridyl (a non-morpholine bipyridine), this compound offers a rigid, chiral scaffold for asymmetric catalysis or drug design, leveraging its nitrogen and oxygen atoms for hydrogen bonding .

Research Findings and Gaps

- CNS Uptake Mechanisms :

Studies on (2S,6S)-HNK suggest that morpholine derivatives with polar groups (e.g., hydroxyl) may rely on active transport, while lipophilic analogues like this compound likely utilize passive diffusion. However, direct evidence for this compound’s BBB penetration remains speculative . - Stereochemical Purity : The pharmacological activity of this compound could differ significantly from its enantiomers or diastereomers, warranting further enantioselective studies .

Biological Activity

(2S,6S)-2,6-Diphenylmorpholine is a chiral morpholine derivative characterized by the presence of two phenyl groups at the second and sixth positions of the morpholine ring. Its molecular formula is C₁₆H₁₇NO, with a molar mass of approximately 239.31 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways and targets are context-dependent but may include:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. It has been evaluated for its effects on cancer cell lines, demonstrating notable inhibition of cell growth. The interaction with proteins involved in cancer progression, such as MDM2, suggests that it may restore function to tumor suppressor pathways like p53.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of various bacteria |

| Anticancer | Inhibits cell growth in cancer cell lines |

| Enzyme inhibition | Modulates activity of specific enzymes |

| Receptor modulation | Acts on various receptors affecting signaling pathways |

Case Study 1: Antimicrobial Activity

A study conducted by researchers focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent.

Case Study 2: Anticancer Efficacy

In vitro studies were performed on several cancer cell lines, including breast and colon cancer cells. The findings revealed that this compound significantly reduced cell viability and induced apoptosis. Further analysis indicated that this effect was mediated through the modulation of the MDM2-p53 pathway.

The synthesis of this compound typically involves:

- Condensation : Reaction between (S)-phenylglycinol and benzaldehyde to form an imine intermediate.

- Cyclization : The imine undergoes cyclization in the presence of an acid catalyst.

- Hydrogenation : Final hydrogenation step yields the desired morpholine derivative.

Applications in Drug Development

Given its biological activities, this compound is being explored for its potential use in drug development. Its structure allows for modifications that could enhance its efficacy as a therapeutic agent against infections and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.